5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
Overview
Description
5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-chloro-2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction is typically carried out in an organic solvent like ethanol, and the mixture is heated under reflux conditions for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the employment of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert it into dihydropyrimidines.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of biologically active compounds, including potential anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one: Another compound in the same family with similar biological activities.
2-amino-pyrido[3,4-d]pyrimidine: Known for its use as a kinase inhibitor scaffold.
Uniqueness
5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-chloro-3-methyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-12-4-5-6(9)2-3-10-7(5)11-8(12)13/h2-3H,4H2,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCMDHRGCFZNKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CN=C2NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1265634-91-0 | |
Record name | 5-chloro-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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